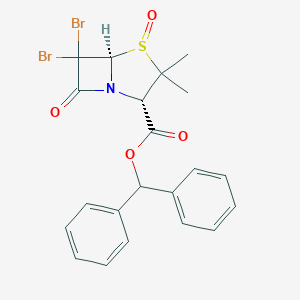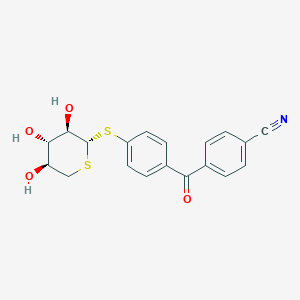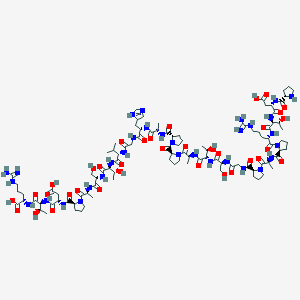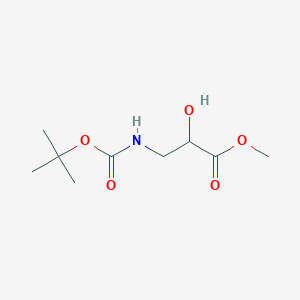![molecular formula C10H14N2O2S4 B040152 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide CAS No. 122266-99-3](/img/structure/B40152.png)
2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide, also known as MTS-TT, is a compound that has been widely studied for its potential applications in various scientific research fields. It is a sulfonamide derivative of thienothiophene and is commonly used as a fluorescent probe for detecting and measuring cellular thiols.
Wirkmechanismus
2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide works by reacting with thiols to form a highly fluorescent product. The reaction is based on the nucleophilic addition of the thiol group to the electrophilic carbon atom of this compound. The resulting product emits a strong fluorescence signal that can be easily detected and measured.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the role of thiols in various physiological processes, including oxidative stress, apoptosis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its high selectivity and sensitivity for thiols. It can detect thiols in a wide range of biological samples, including cells, tissues, and body fluids. However, one of the limitations of this compound is its relatively low photostability, which can affect its accuracy and reproducibility in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in scientific research. One area of interest is the development of new probes based on this compound that can detect other biomolecules, such as reactive oxygen species and nitric oxide. Another area of interest is the application of this compound in the development of new therapeutics for the treatment of cancer and other diseases. Additionally, the use of this compound in combination with other imaging techniques, such as confocal microscopy and flow cytometry, may provide new insights into the role of thiols in various physiological processes.
Synthesemethoden
2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide can be synthesized through a multi-step process involving the reaction of thienothiophene with various reagents such as sulfuric acid, sodium hydride, and methyl iodide. The final step involves the reaction of the intermediate product with 2-aminoethyl methyl sulfide and formaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a fluorescent probe for detecting and measuring cellular thiols, which are important biomolecules involved in various physiological processes. This compound has also been used in studies related to oxidative stress, apoptosis, and cancer.
Eigenschaften
CAS-Nummer |
122266-99-3 |
|---|---|
Molekularformel |
C10H14N2O2S4 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-[(2-methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S4/c1-15-3-2-12-6-8-4-7-5-9(18(11,13)14)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
BFYKBJWERQHVGB-UHFFFAOYSA-N |
SMILES |
CSCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Kanonische SMILES |
CSCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

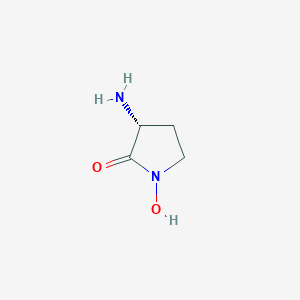
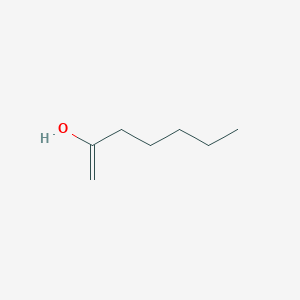
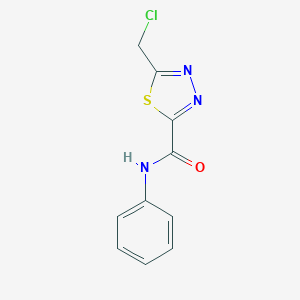
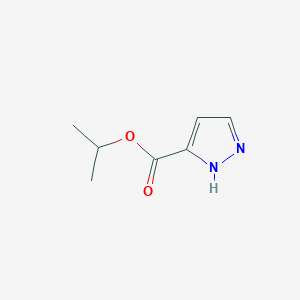
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

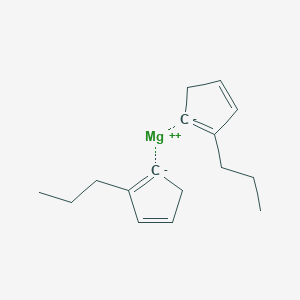
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
